molecular formula C18H20N2O3S B2987834 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955693-48-8

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Katalognummer B2987834
CAS-Nummer: 955693-48-8
Molekulargewicht: 344.43
InChI-Schlüssel: GMWJHAVMELTOGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has been discussed in a review article . The article mentions that Gremmen and co-workers reported the synthesis of enantiopure THIQs using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . This scaffold is an important class in the large group of isoquinoline alkaloids .

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Research has highlighted the synthesis and characterization of compounds containing benzenesulfonamide moieties for their potential use in catalysis. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to act as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showcasing the utility of these complexes in organic synthesis and potential industrial applications (Serkan Dayan et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Several studies have explored the enzyme inhibition properties of benzenesulfonamide derivatives, particularly against human carbonic anhydrases (hCAs), which play crucial roles in physiological processes. For example, novel series of benzenesulfonamides have been designed to improve selectivity towards druggable isoforms of hCAs, indicating their potential in developing targeted therapies for conditions where hCA activity is implicated (E. Bruno et al., 2017).

Anticancer and Antimicrobial Agents

The development of novel tetrahydroquinoline derivatives bearing benzenesulfonamide moieties has shown promising in vitro antitumor activity, with some compounds exhibiting potency exceeding that of reference drugs like Doxorubicin. This highlights their potential as a new class of antitumor agents (S. Alqasoumi et al., 2010).

Molecular Interactions and Structural Analysis

Investigations into the molecular interactions and structural properties of potent inhibitors containing benzenesulfonamide moieties offer insights into their binding mechanisms. Such studies are crucial for the rational design of more effective and selective inhibitors for therapeutic targets, enhancing our understanding of the interactions at a molecular level (Maria R Buemi et al., 2019).

Zukünftige Richtungen

The THIQ heterocyclic scaffold, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction would likely involve further exploration of the biological potential of these analogs and the development of novel synthetic strategies for constructing the core scaffold .

Eigenschaften

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)20-11-10-14-8-9-16(12-15(14)13-20)19-24(22,23)17-6-4-3-5-7-17/h3-9,12,19H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJHAVMELTOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.